molecular formula C22H16ClN3OS2 B4663917 1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(4-CHLOROBENZOYL)THIOUREA

1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(4-CHLOROBENZOYL)THIOUREA

Cat. No.: B4663917
M. Wt: 438.0 g/mol
InChI Key: MJHHBUZTZWKYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(4-CHLOROBENZOYL)THIOUREA is a complex organic compound that features a benzothiazole ring, a chlorobenzoyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(4-CHLOROBENZOYL)THIOUREA typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . Common reagents used in these reactions include sodium persulfate, iodine, and various acid chlorides .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(4-CHLOROBENZOYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(4-CHLOROBENZOYL)THIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(4-CHLOROBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to its targets, while the thiourea moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzothiazole ring enhances its potential for biological activity, while the chlorobenzoyl and thiourea groups provide additional sites for chemical modification and interaction with molecular targets.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS2/c1-13-16(21-24-18-6-2-3-8-19(18)29-21)5-4-7-17(13)25-22(28)26-20(27)14-9-11-15(23)12-10-14/h2-12H,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHHBUZTZWKYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(4-CHLOROBENZOYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(4-CHLOROBENZOYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(4-CHLOROBENZOYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(4-CHLOROBENZOYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(4-CHLOROBENZOYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
1-[3-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(4-CHLOROBENZOYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.